molecular formula C8H18O4 B14267284 Acetic acid;1-propoxypropan-1-ol CAS No. 182443-30-7

Acetic acid;1-propoxypropan-1-ol

Cat. No.: B14267284
CAS No.: 182443-30-7
M. Wt: 178.23 g/mol
InChI Key: GAFLGVMCFCQRHE-UHFFFAOYSA-N
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Description

Acetic acid;1-propoxypropan-1-ol: is a chemical compound that combines the properties of acetic acid and 1-propoxypropan-1-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in the production of vinegar 1-propoxypropan-1-ol is an ether that can be synthesized from propan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson’s Synthesis: This method involves the reaction of propan-1-ol with a suitable alkyl halide in the presence of a strong base like sodium hydride or sodium metal.

    Dehydration of Propan-1-ol: This method involves the dehydration of propan-1-ol using a strong acid like sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of acetic acid;1-propoxypropan-1-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid;1-propoxypropan-1-ol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles. Common reagents include halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Ethers, amines.

Scientific Research Applications

Chemistry: Acetic acid;1-propoxypropan-1-ol is used as a solvent and reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a preservative and disinfectant. It is also used in the preparation of biological samples for analysis.

Medicine: The compound has potential applications in medicine as an antimicrobial agent. It is also used in the formulation of pharmaceutical products.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent in the manufacture of various industrial products .

Mechanism of Action

The mechanism of action of acetic acid;1-propoxypropan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it can disrupt cell membranes and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

    Acetic acid: A simple carboxylic acid with similar acidic properties.

    1-propoxypropane: An ether with similar structural features.

    Ethanol: A common alcohol with similar solvent properties.

    Methanol: A simpler alcohol with similar chemical reactivity.

Uniqueness: Acetic acid;1-propoxypropan-1-ol is unique due to its combination of acidic and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

182443-30-7

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

acetic acid;1-propoxypropan-1-ol

InChI

InChI=1S/C6H14O2.C2H4O2/c1-3-5-8-6(7)4-2;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4)

InChI Key

GAFLGVMCFCQRHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CC)O.CC(=O)O

Origin of Product

United States

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